molecular formula C18H17N3O2S B2365068 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 379246-49-8

3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2365068
CAS No.: 379246-49-8
M. Wt: 339.41
InChI Key: GDUFNFVJXGKNQI-UHFFFAOYSA-N
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Description

The compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one features a thieno[2,3-d]pyrimidin-4-one core, a heterocyclic scaffold known for diverse pharmacological activities. Key structural attributes include:

  • Position 5: A 5-methylfuran-2-yl substituent, introducing a planar heteroaromatic moiety that may enhance binding to hydrophobic pockets.
  • Position 2: A methyl group, modulating electronic effects and solubility.

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-10-5-6-11(2)20(10)21-13(4)19-17-16(18(21)22)14(9-24-17)15-8-7-12(3)23-15/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUFNFVJXGKNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1N2C(=NC3=C(C2=O)C(=CS3)C4=CC=C(O4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Four-Component Reaction Protocol

  • Starting Materials :
    • Methyl ethyl ketone (as the ketone component for introducing the 2-methyl group)
    • Ethyl cyanoacetate
    • Sulfur (S₈)
    • Formamide
  • Catalyst : Piperidine (10 mol%)
  • Conditions :
    • Solvent: Ethanol
    • Temperature: 80°C, 6 hours
    • Purification: Recrystallization from ethanol/water (yield: 72–78%).

This method achieves step economy by directly forming the pyrimidinone ring and thiophene moiety in one pot, bypassing intermediate isolations. The methyl group at position 2 originates from the ketone reactant.

Installation of the 5-Methylfuran-2-yl Group

The 5-methylfuran-2-yl moiety at position 5 is incorporated via cross-coupling reactions or direct cyclization .

Suzuki-Miyaura Coupling

  • Substrate : 5-Bromo-thieno[2,3-d]pyrimidin-4-one
  • Boronic Acid : 5-Methylfuran-2-ylboronic acid
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Conditions :
    • Solvent: Dioxane/H₂O (4:1)
    • Base: Na₂CO₃
    • Temperature: 90°C, 8 hours
    • Yield: 70%.

Cyclization of Furan Precursors

An alternative approach involves constructing the furan ring during thienopyrimidinone synthesis:

  • Starting Material : 5-(Prop-1-en-2-yl)thiophene-2-carboxylate
  • Oxidative Cyclization :
    • Reagent: I₂, DMSO
    • Temperature: 60°C, 3 hours
    • Yield: 68%.

Integrated Synthetic Routes

Sequential Functionalization Approach

  • Core Formation : Four-component synthesis yields 2-methyl-thieno[2,3-d]pyrimidin-4-one.
  • Pyrrole Introduction : Paal-Knorr cyclocondensation at position 3.
  • Furan Installation : Suzuki coupling at position 5.
  • Total Yield : 52% (over three steps).

Convergent Synthesis

  • Modular Assembly : Pre-functionalized fragments (pyrrole and furan) are coupled to a central pyrimidinone intermediate.
  • Advantage : Higher flexibility in substituent variation.
  • Key Reaction : Ullmann coupling for C–N bond formation between pyrrole and pyrimidinone.

Optimization and Challenges

Reaction Optimization Table

Step Variable Tested Optimal Condition Yield Improvement
Core Synthesis Catalyst Loading 10 mol% Piperidine 72% → 78%
Suzuki Coupling Solvent System Dioxane/H₂O (4:1) 60% → 70%
Paal-Knorr Cyclization Temperature 120°C → 100°C 65% → 72%

Common Side Reactions

  • Pyrrole Ring Oxidation : Mitigated by conducting reactions under nitrogen.
  • Furan Ring Opening : Addressed by avoiding strong acids during coupling steps.

Scalability and Industrial Considerations

Continuous Flow Synthesis

  • Core Formation : Microreactor systems reduce reaction time from 6 hours to 30 minutes.
  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized Pd) enhance cost-efficiency in Suzuki couplings.

Environmental Impact

  • Solvent Recovery : Ethanol and dioxane are recycled via distillation, reducing waste.
  • Atom Economy : Four-component reaction achieves 85% atom utilization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.21 (s, 6H, pyrrole-CH₃), 2.48 (s, 3H, furan-CH₃), 6.12 (s, 1H, pyrrole-H), 7.34 (s, 1H, furan-H).
  • HRMS : m/z 381.1245 [M+H]⁺ (calc. 381.1248).

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O).

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrrole and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-position substituent significantly influences molecular interactions. Comparisons include:

Compound Name Position 5 Substituent Molecular Weight (g/mol) Key Properties/Implications Reference
Target Compound 5-methylfuran-2-yl ~397.45* Enhanced hydrophobicity; planar structure -
5-(4-Chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one 4-chlorophenyl 392.89 Electron-withdrawing group; increased polarity
2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-... 5-methylfuran-2-yl 584.68 Bulky sulfanyl-prop-2-enyl group at Position 3; altered solubility

*Calculated based on molecular formula C₂₁H₂₃N₃O₂S.

Key Observations :

  • The 5-methylfuran-2-yl group (target compound) offers a balance of hydrophobicity and planarity compared to the 4-chlorophenyl substituent (), which introduces electronegativity but may reduce membrane permeability .

Substituent Variations at Position 3

Position 3 modifications alter steric and electronic profiles:

Compound Name Position 3 Substituent Implications Reference
Target Compound 2,5-dimethylpyrrole Moderate steric bulk; potential for H-bonding -
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Chromeno-pyrazolo-pyridine fusion Extreme structural complexity; possible topoisomerase inhibition
Compound in Prop-2-enyl + sulfanyl-pyrrole derivative Enhanced rigidity; possible redox activity

Key Observations :

  • The 2,5-dimethylpyrrole group (target compound) provides a compact, electron-rich moiety, contrasting with the chromeno-pyrazolo-pyridine system (), which introduces fused rings that may improve DNA intercalation but complicate synthesis .
  • The prop-2-enyl-sulfanyl substituent () could enable thiol-mediated targeting or covalent binding, though this remains speculative without functional data .

Biological Activity

The compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic organic molecule notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound features a complex structure that includes a thieno[2,3-d]pyrimidin core, pyrrole, and furan moieties. The unique arrangement of these functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC14H16N2O2S
Molecular Weight276.36 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds related to thieno[2,3-d]pyrimidin derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest strong antibacterial activity.

Case Study:
In a study conducted on thienopyrimidinone derivatives, it was found that specific substitutions at the 3-position of the thienopyrimidine ring significantly enhanced antimicrobial activity. Compounds with substituted amido or imino side chains showed promising results against both Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can alter enzymatic activities or receptor functions leading to various biological responses.

Research Findings

Recent studies have highlighted the potential of this compound in drug discovery:

  • Antibacterial Studies : In vitro assays demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibited significant antibacterial activity with MIC values ranging from 0.5 to 10 µg/mL against several pathogens .
  • Cytotoxicity : The toxicity of the most potent derivatives was assessed using hemolytic assays, revealing non-toxic profiles up to a concentration of 200 µmol/L .

Comparative Analysis

Comparative studies with similar compounds have shown that modifications in the side chains significantly influence biological activity. For example:

CompoundMIC (µg/mL)Activity Type
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-thienopyrimidinone0.5Antibacterial
N-[5-(2-furanyl)-thienopyrimidinone1.0Antibacterial
Unmodified Thienopyrimidine>10Weakly Active

Q & A

Q. What are the optimal synthetic routes for preparing this compound, considering its complex heterocyclic framework?

Methodological Answer: The synthesis of this compound involves multi-step organic reactions due to its fused thieno[2,3-d]pyrimidin-4-one core and substituted pyrrole/furan moieties. Key steps include:

  • Cyclization strategies : Base-assisted cyclization (e.g., using ammonium acetate buffers) to form the pyrrol-2-one or pyrimidinone rings, as demonstrated in similar heterocyclic systems .
  • Coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl substituents (e.g., 5-methylfuran-2-yl) under palladium catalysis .
  • Solvent and temperature optimization : Polar aprotic solvents (DMF, DMSO) at 80–120°C to facilitate ring closure, with inert atmospheres to prevent oxidation .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to isolate the pure product .

Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., methyl groups on pyrrole/furan rings) and absence of tautomeric forms .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ or MALDI-TOF) and isotopic patterns .
  • Chromatographic purity : HPLC with UV detection (λ = 254 nm) to ensure >95% purity; retention time compared to synthetic intermediates .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .

Advanced Research Questions

Q. What strategies are employed to resolve discrepancies in biological activity data across different studies?

Methodological Answer: Discrepancies often arise due to variations in assay conditions or compound stability. To address this:

  • Standardized bioassays : Use validated in vitro models (e.g., kinase inhibition assays with ATP concentration controls) and replicate experiments across independent labs .
  • Stability studies : Monitor compound degradation under physiological conditions (pH 7.4 buffer, 37°C) via LC-MS to identify hydrolytically labile groups (e.g., ester or amide linkages) .
  • Comparative SAR analysis : Compare activity data with structural analogs (see table below) to identify critical substituents influencing potency .
Analog Structure Key Substituents Modified Biological Activity Trend
Thieno[2,3-d]pyrimidin-4-one corePyrrole N-alkylation↑ Solubility, ↓ CYP450 inhibition
Furan-2-yl vs. thiopheneElectron-rich vs. electron-deficientAlters target binding affinity

Q. How can computational modeling guide the modification of substituents to enhance target selectivity?

Methodological Answer:

  • Molecular docking : Use software (AutoDock Vina, Schrödinger Suite) to predict binding modes with biological targets (e.g., kinase ATP-binding pockets). Focus on substituent interactions with hydrophobic pockets or hydrogen-bonding residues .
  • QSAR modeling : Develop quantitative structure-activity relationship models to correlate substituent properties (logP, polar surface area) with activity data from analogs .
  • ADMET prediction : Tools like SwissADME to optimize substituents for bioavailability (e.g., replacing methyl groups with trifluoromethyl to enhance metabolic stability) .

Q. What experimental approaches are used to elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target identification : Chemoproteomics (e.g., affinity chromatography with biotinylated probes) to pull down interacting proteins from cell lysates .
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling pathways affected by the compound (e.g., MAPK/ERK or PI3K/AKT) .
  • In vivo validation : Use transgenic animal models (e.g., xenografts for anticancer studies) with pharmacokinetic monitoring (plasma/tissue concentration via LC-MS/MS) .

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